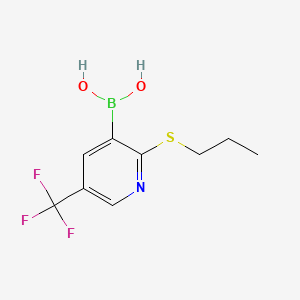

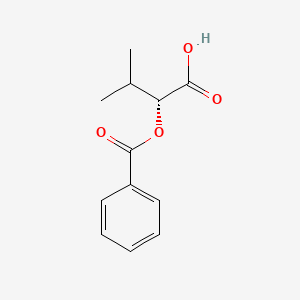

3-Nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

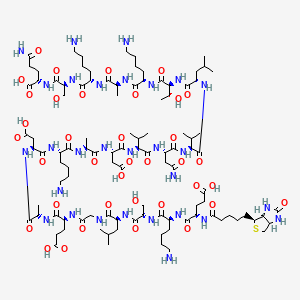

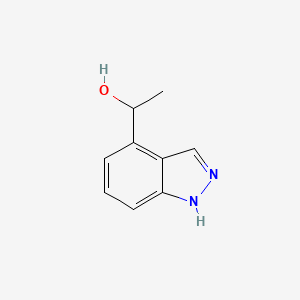

The compound “3-Nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid” is a chemical substance with the formula C20H22BNO7 . It is also known as Carbonic acid, 4-nitrophenyl [4- (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl ester .

Molecular Structure Analysis

The molecular structure of this compound includes a nitrophenyl group, a tetramethyl dioxaborolane group, and a benzoic acid group . The exact structure would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis

This compound has a molecular weight of 399.2 and a predicted density of 1.25±0.1 g/cm3 . The predicted boiling point is 542.8±50.0 °C .Aplicaciones Científicas De Investigación

Synthesis of Diaryl Derivatives

This compound serves as a crucial raw material in the synthesis of diaryl derivatives, which act as FLAP regulators . FLAP (5-lipoxygenase-activating protein) is significant within the central nervous system and regulates the activation of the 5-lipoxygenase enzyme. The synthesis involves Miyaura borylation and sulfonylation reactions, leading to compounds that can influence FLAP’s function, potentially impacting treatments for neurological conditions.

Drug Development

In the realm of drug development, the compound’s borate and sulfonamide groups make it a valuable intermediate. It’s used in the organic synthesis of drugs, particularly as a protecting group for diols and in asymmetric synthesis of amino acids, as well as in Diels–Alder and Suzuki coupling reactions . These reactions are foundational in creating a wide array of pharmaceuticals.

Enzyme Inhibition

Boric acid compounds, such as 3-Nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid, are often utilized as enzyme inhibitors or specific ligand drugs. They play a role in treating tumors, microbial infections, and are even used in anticancer drugs . Their ability to inhibit specific enzymes makes them valuable in targeted therapies.

Fluorescent Probes

The compound’s boronic ester bonds enable it to be used as a fluorescent probe. It can identify various biological and chemical substances, including hydrogen peroxide, sugars, copper and fluoride ions, and catecholamines . This application is crucial in both research and diagnostic fields.

Stimulus-Responsive Drug Carriers

Due to its simple construction conditions, good biocompatibility, and responsiveness to microenvironmental changes like pH, glucose, and ATP, the compound is used in the construction of stimulus-responsive drug carriers. These carriers can deliver anti-cancer drugs, insulin, and genes, utilizing the formation and rupture of boronic ester bonds for controlled drug release .

Boron Neutron Capture Therapy

The compound has applications in boron neutron capture therapy (BNCT), a type of radiation therapy used to treat cancer. BNCT relies on the compound’s ability to capture neutrons and subsequently release alpha particles, which destroy cancer cells . This therapy represents a promising, targeted approach to cancer treatment.

Safety and Hazards

Mecanismo De Acción

Target of Action

Boronic acids and their derivatives are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups in the target molecules .

Mode of Action

The compound is likely to interact with its targets through the boronic acid moiety. Boronic acids can form reversible covalent bonds with proteins, particularly with serine or threonine residues, which could lead to the inhibition or modulation of the protein’s function . The nitro group in the compound could potentially undergo reduction to form an amine, which could further interact with biological targets .

Biochemical Pathways

Given the reactivity of boronic acids, it is plausible that the compound could interfere with various biochemical pathways, particularly those involving proteins with serine or threonine residues .

Pharmacokinetics

They are known to undergo metabolism, often through conjugation reactions, and are typically excreted in the urine .

Result of Action

Based on the known reactivity of boronic acids, it is plausible that the compound could modulate the function of target proteins, potentially leading to changes in cellular signaling and function .

Action Environment

Environmental factors such as pH and temperature can influence the stability and reactivity of boronic acids and their esters . For instance, boronic acids are more stable and less reactive in acidic conditions, while they can undergo hydrolysis in alkaline conditions . Therefore, the action, efficacy, and stability of the compound could be influenced by the pH and temperature of its environment.

Propiedades

IUPAC Name |

3-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16BNO6/c1-12(2)13(3,4)21-14(20-12)9-6-5-8(11(16)17)7-10(9)15(18)19/h5-7H,1-4H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKZUOPKSOXRIRN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16BNO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70675305 |

Source

|

| Record name | 3-Nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70675305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid | |

CAS RN |

1218791-11-7 |

Source

|

| Record name | 3-Nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70675305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Bromo-8-chloroimidazo[1,2-a]pyridine](/img/structure/B595637.png)

![6-Bromo-1,3-dihydro-2H-pyrrolo[3,2-C]pyridin-2-one](/img/structure/B595654.png)